Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-phenyl-
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Overview
Description
Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-phenyl- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a guanidine group attached to a cyclohexyl ring, a quinoline moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-phenyl- typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the cyclohexyl and phenyl groups. Common reagents used in these reactions include cyclohexylamine, phenyl isocyanate, and quinoline derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline compounds. Substitution reactions can lead to the formation of various substituted guanidine derivatives.
Scientific Research Applications
Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-(1,3,4-thiadiazol-2-yl)
- 2-cyclohexyl-1-(2-methylquinolin-4-yl)guanidine
Uniqueness
Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-phenyl- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
72042-09-2 |
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Molecular Formula |
C23H26N4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-phenylguanidine |
InChI |
InChI=1S/C23H26N4/c1-17-16-22(20-14-8-9-15-21(20)24-17)27-23(25-18-10-4-2-5-11-18)26-19-12-6-3-7-13-19/h2,4-5,8-11,14-16,19H,3,6-7,12-13H2,1H3,(H2,24,25,26,27) |
InChI Key |
LCDXWTNJOFQYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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